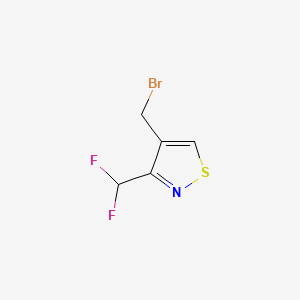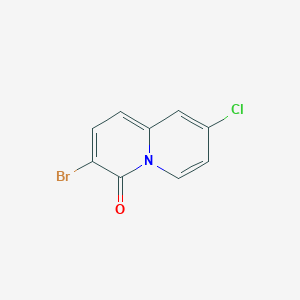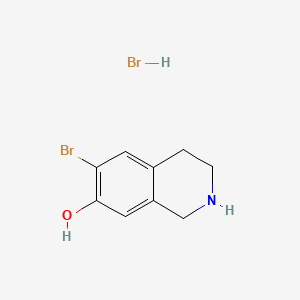
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C9H10BrNO·HBr. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or selenium dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
化学反应分析
Types of Reactions
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it to other derivatives, such as decahydroisoquinoline.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学研究应用
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide has several scientific research applications:
作用机制
The mechanism of action of 6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
7-bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated isoquinoline derivative with similar chemical properties.
8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide: A closely related compound with a different bromination position.
Uniqueness
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is unique due to its specific bromination and hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and therapeutic applications .
属性
CAS 编号 |
2913278-69-8 |
|---|---|
分子式 |
C9H11Br2NO |
分子量 |
309.00 g/mol |
IUPAC 名称 |
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C9H10BrNO.BrH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H |
InChI 键 |
IVIOXFYBNVPPGA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=CC(=C(C=C21)Br)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


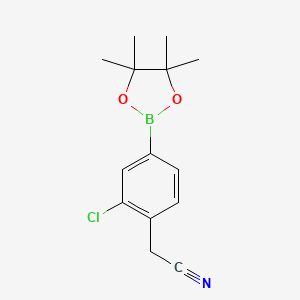
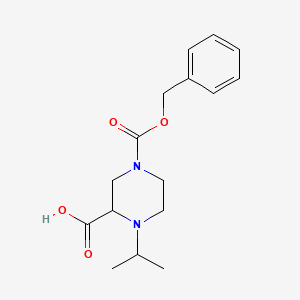
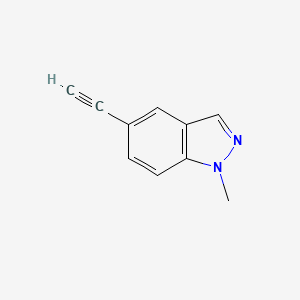
![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)
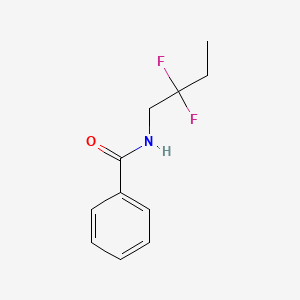
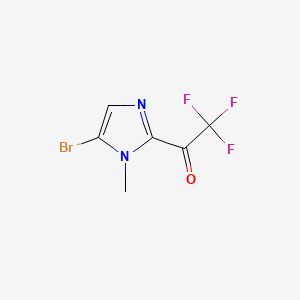
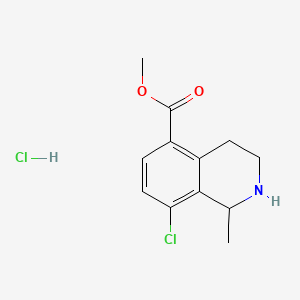
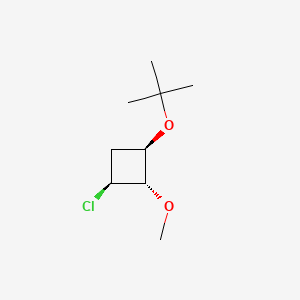
![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)
![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)

